molecular formula C8H13NO3 B195800 (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid CAS No. 102849-49-0

(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid

Cat. No. B195800
M. Wt: 171.19 g/mol
InChI Key: IODGAONBTQRGGG-LURJTMIESA-N
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Description

“(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid” is an organooxygen compound and an organonitrogen compound . It is functionally related to an alpha-amino acid . It is also known as Levetiracetam Impurity A . It is used as a pharmaceutical reference standard .


Synthesis Analysis

The synthesis of “(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid” can be achieved from "(S)-alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid ®-alpha-methylbenzenemethanamine salt" . More details about the synthesis process can be found in the paper "Synthesis of substituted 2- (2-oxopyrrolidin-1-yl)acetamides" .


Molecular Structure Analysis

The molecular formula of “(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid” is C8H13NO3 . The InChI code is 1S/C8H13NO3/c1-2-6(8(11)12)9-5-3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12)/t6-/m0/s1 .


Physical And Chemical Properties Analysis

“(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid” is a solid substance . It should be stored in a dry place, preferably in a freezer, under -20°C .

Scientific Research Applications

Crystal Structure Analysis

  • Crystallography : The crystal structure of C8H13NO3 was studied, revealing its monoclinic crystal system and specific geometric parameters. This research provides foundational knowledge for understanding the physical and chemical properties of the compound (Liu et al., 2009).

Synthesis Methodologies

  • Synthesis of Substituted Acetamides : A method was developed for synthesizing substituted 2-(2-oxopyrrolidin-1-yl)acetamides, demonstrating the versatility of C8H13NO3 in creating various chemical compounds (Kavina et al., 2017).
  • Anticonvulsant Agents Synthesis : A study focused on synthesizing hybrid anticonvulsant agents derived from C8H13NO3 and its analogs, indicating its potential application in medicinal chemistry (Kamiński et al., 2015).

Medicinal Chemistry Applications

  • Potential Treatment for Idiopathic Pulmonary Fibrosis : Research explored derivatives of C8H13NO3 as nonpeptidic αvβ6 integrin inhibitors, potentially useful in treating idiopathic pulmonary fibrosis (Procopiou et al., 2018).

Miscellaneous Applications

  • Photolabile Protecting Group in Synthetic Ion Channels : C8H13NO3 derivatives were used to demonstrate optical gating in synthetic ion channels, showcasing its application in nanotechnology and material science (Ali et al., 2012).

Safety And Hazards

The safety information for “(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

(2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-6(8(11)12)9-5-3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODGAONBTQRGGG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)O)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00145541
Record name 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2S)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid

CAS RN

102849-49-0
Record name UCB-L 057
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102849-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-Levetiracetam acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2S)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pyrrolidineacetic acid, α-ethyl-2-oxo-, (αS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.317
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-(2-OXOPYRROLIDIN-1-YL)BUTANOIC ACID, (2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S19061909R
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The enantioselective synthesis of both the (S)— and (R) enantiomers of 1 were disclosed in the U.S. Pat. No. 4,696,942 and U.S. Pat. No. 4,696,943 by the following processes respectively: a) optical resolution of alpha-ethyl-2-oxo-1-pyrrolidineacetic acid, activation of the chiral alpha-ethyl-2-oxo-1-pyrrolidineacetic acid with an alkylhaloformate and subsequent reaction with ammonia; b) cyclizing the chiral S or R amino-butanamide. In the former process, although optical resolution of racemic alpha-ethyl-2-oxo-1-pyrrolidineacetic acid gave (S) or (R)-alpha-ethyl-2-oxo-1-pyrrolidineacetic acid with satisfactory optical purity, this resolution provides less than 50% yield of the desired enantiomer, with the remaining (more than 50%) isomer mixture being discarded as a waste. Also, the amide formation step has to be performed at a very low temperature, normally between −30 to −40° C. to prevent epimerization, which is not convenient for large scale preparation. The latter process presents a drawback with the fact that the required enantiomeric precursors, (S)— and (R)-4-[[1-aminocarbonyl)propyl]amino]butyrate or (S)— and (R)—N-[1-(aminocarbonyl)propyl]4-halobutanamide, for the cyclization are not readily available.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Cai, TJ Mangner, O Muzik, MW Wang… - ACS medicinal …, 2014 - ACS Publications
The multistep preparation of 11 C-levetiracetam ( 11 C-LEV) was carried out by a one-pot radiosynthesis with 8.3 ± 1.6% (n = 8) radiochemical yield in 50 ± 5.0 min. Briefly, the …
Number of citations: 46 pubs.acs.org
M Strolin Benedetti, R Whomsley, JM Nicolas… - European journal of …, 2003 - Springer
The absorption, disposition and metabolism of levetiracetam, a new antiepileptic drug, have been investigated after a single oral dose of the 14 C-labelled molecule administered to …
Number of citations: 90 link.springer.com
M Strolin Benedetti, R Coupez, R Whomsley… - Xenobiotica, 2004 - Taylor & Francis
1. The pharmacokinetics and metabolism of 14 C-levetiracetam, a new anti-epileptic agent, in mouse, rat, rabbit and dog after a single oral dose were investigated. Moreover, the in vitro …
Number of citations: 68 www.tandfonline.com
X Zhong, MA Hoque, MD Graaf… - … Process Research & …, 2021 - ACS Publications
An electrochemical flow process has been developed for an alcohol oxidation step in the synthesis of the generic epilepsy drug levetiracetam. A crucial metric in this process is the …
Number of citations: 24 pubs.acs.org

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